molecular formula C16H13BrN2O2S B2932033 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 1014910-44-1

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2932033
CAS No.: 1014910-44-1
M. Wt: 377.26
InChI Key: CPDPVMARZRAUJQ-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzenesulfonamide followed by coupling with quinoline derivatives. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring system is known to interact with DNA and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methylbenzenesulfonamide
  • N-(quinolin-8-yl)benzenesulfonamide
  • 4-bromo-N-(quinolin-8-yl)benzenesulfonamide

Uniqueness

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of both a bromine atom and a quinoline ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-3-methyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDPVMARZRAUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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